N'-[(1Z)-1-(2,5-dihydroxyphenyl)ethylidene]pyridine-4-carbohydrazide
Description
N’-[(1Z)-1-(2,5-dihydroxyphenyl)ethylidene]pyridine-4-carbohydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a pyridine ring, a carbohydrazide group, and a dihydroxyphenyl moiety. Its molecular formula is C14H13N3O3, and it has a molecular weight of 271.27 g/mol .
Properties
IUPAC Name |
N-[(Z)-1-(2,5-dihydroxyphenyl)ethylideneamino]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c1-9(12-8-11(18)2-3-13(12)19)16-17-14(20)10-4-6-15-7-5-10/h2-8,18-19H,1H3,(H,17,20)/b16-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQONEBFUXJRRE-SXGWCWSVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=NC=C1)C2=C(C=CC(=C2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC=NC=C1)/C2=C(C=CC(=C2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1Z)-1-(2,5-dihydroxyphenyl)ethylidene]pyridine-4-carbohydrazide typically involves the condensation reaction between 2,5-dihydroxyacetophenone and isonicotinyl hydrazide. The reaction is carried out in a suitable solvent, such as methanol, under reflux conditions. The product is then purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same condensation reaction. The process may be optimized for higher yields and purity through the use of advanced purification techniques and controlled reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N’-[(1Z)-1-(2,5-dihydroxyphenyl)ethylidene]pyridine-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under mild conditions.
Major Products
The major products formed from these reactions include quinone derivatives, hydrazine derivatives, and substituted pyridine compounds.
Scientific Research Applications
N’-[(1Z)-1-(2,5-dihydroxyphenyl)ethylidene]pyridine-4-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(1Z)-1-(2,5-dihydroxyphenyl)ethylidene]pyridine-4-carbohydrazide involves its ability to form stable complexes with metal ions. The oxygen atoms in the dihydroxyphenyl moiety and the nitrogen atoms in the pyridine ring act as coordination sites for metal ions. This coordination enhances the compound’s stability and reactivity, allowing it to function effectively in various applications .
Comparison with Similar Compounds
Similar Compounds
N’-[(1Z)-1-(2,4-dihydroxyphenyl)ethylidene]pyridine-4-carbohydrazide: This compound has a similar structure but with hydroxyl groups at different positions on the phenyl ring.
N’-[(1E)-1-(3,5-dibromo-2,4-dihydroxyphenyl)methylene]nicotinohydrazide: This compound contains bromine atoms, which alter its chemical properties and reactivity.
Uniqueness
N’-[(1Z)-1-(2,5-dihydroxyphenyl)ethylidene]pyridine-4-carbohydrazide is unique due to its specific arrangement of hydroxyl groups on the phenyl ring, which influences its coordination chemistry and biological activity. This distinct structure allows it to form stable complexes with metal ions and exhibit significant antioxidant and antibacterial properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
